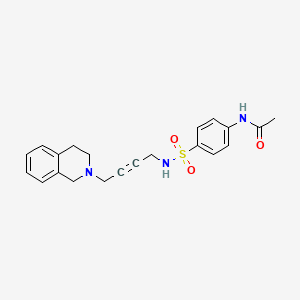
N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O3S. It possesses a molecular weight of approximately 325.43 g/mol, indicating a relatively complex structure suitable for various biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the 3,4-dihydroisoquinoline moiety and subsequent coupling reactions to introduce the sulfamoyl and acetamide groups. Common methods include:
- Bischler-Napieralski Reaction : Utilized for creating the dihydroisoquinoline core.
- Coupling Reactions : Strong bases and catalysts such as sodium hydride and palladium are often employed to facilitate these reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like thiodiazole copper:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 |
| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |
Scanning electron microscopy (SEM) studies confirmed that the compound disrupts bacterial cell membranes, leading to cell lysis at higher concentrations .
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation. The exact mechanisms remain under investigation but may involve the inhibition of key enzymes or receptors involved in tumor growth .
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may act as a ligand for various biological receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : As evidenced by SEM studies, it can compromise bacterial cell integrity, leading to cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated its effectiveness against Xanthomonas species, showing a clear reduction in bacterial viability upon treatment with varying concentrations of the compound.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that treatment with N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)sulfamoyl)phenyl)acetamide resulted in significant apoptosis in several cancer cell lines compared to untreated controls .
特性
IUPAC Name |
N-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-17(25)23-20-8-10-21(11-9-20)28(26,27)22-13-4-5-14-24-15-12-18-6-2-3-7-19(18)16-24/h2-3,6-11,22H,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQEDGXUPABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














